(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1 |
InChI Key |
KICUUYZUHRWMJX-RULNZFCNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement of Isoidide Ditriflate
-
Activation : Isoidide is converted to its ditriflate intermediate using trifluoromethanesulfonic anhydride (TfO) and pyridine in dichloromethane at 0°C.
-
Cyanide Substitution : The ditriflate reacts with potassium cyanide (KCN) and 18-crown-6 in tetrahydrofuran (THF) at room temperature.
-
Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate gradient).
Key Data :
Base-Induced Epimerization of Isohexide Dinitriles
-
Epimerization : A racemic mixture of isohexide dinitriles is treated with 1,8-diazabicycloundec-7-ene (DBU) in THF at equilibrium conditions.
-
Kinetic Control : The reaction favors the (3S,3aR,6S,6aR) isomer due to steric and electronic stabilization.
-
Isolation : Crystallization or chromatography separates the desired diastereomer.
Key Data :
Photocycloaddition and Enzymatic Resolution
-
[2+2] Photocycloaddition : Furan reacts with Cbz-protected glycolaldehyde under UV light to form a bicyclic intermediate.
-
Hydrogenation : The intermediate is reduced using NaBH in ethanol.
-
Kinetic Resolution : Lipase (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, yielding >99% ee.
Key Data :
Titanium-Mediated Glyoxylate Coupling
-
Coupling : 2,3-Dihydrofuran reacts with ethyl glyoxylate in the presence of TiCl(OiPr) at 0°C.
-
Reduction : The adduct is reduced with NaBH, followed by quenching with diethanolamine hydrochloride.
-
Cyclization : Acid-mediated cyclization (HCl/THF) forms the bicyclic dinitrile.
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagent | Yield | Stereochemical Control |
|---|---|---|---|---|
| Nucleophilic Displacement | Isoidide ditriflate | KCN, 18-crown-6 | 50% | High (Walden inversion) |
| Base-Induced Epimerization | Racemic dinitriles | DBU | 40–50% | Moderate (equilibrium) |
| Photocycloaddition | Furan, glycolaldehyde | Lipase | 70–80% | Excellent (>99% ee) |
| Titanium-Mediated Coupling | 2,3-Dihydrofuran | TiCl(OiPr) | 60–70% | High |
Critical Challenges and Solutions
-
Stereochemical Purity : Enzymatic resolution (Method 2.3) outperforms chemical methods but requires specialized biocatalysts.
-
Scalability : Titanium-mediated coupling (Method 2.4) is industrially viable due to stable catalysts and straightforward workup.
-
Byproduct Formation : Epimerization (Method 2.2) generates isosorbide/isomannide byproducts, necessitating rigorous purification .
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound is recognized for its structural similarity to various bioactive molecules. It serves as a precursor in the synthesis of compounds that exhibit pharmacological activities. Specifically, derivatives of hexahydrofuro compounds have been studied for their potential as retroviral protease inhibitors, which are crucial in the treatment of HIV/AIDS and other viral infections . The stereochemistry of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is essential for its biological activity, influencing binding affinity and efficacy.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that modifications to the furofuran structure can enhance antiviral properties. For instance, studies have synthesized various analogs of hexahydrofuro compounds that showed improved inhibition of viral proteases . The ability to fine-tune the chemical properties through structural modifications makes this compound a valuable building block in drug discovery.
Polymer Science
Building Block for Biodegradable Polymers
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile can be utilized as a monomer in the production of biodegradable polymers. Its unique structure allows for the formation of polyesters and polyamides that exhibit desirable mechanical properties while being environmentally friendly. The incorporation of furan-based dicarbonitriles into polymer chains can enhance thermal stability and biodegradability compared to traditional petrochemical-derived polymers .
Data Table: Properties of Polymers Derived from Hexahydrofuro Compounds
| Polymer Type | Mechanical Strength | Thermal Stability | Biodegradability |
|---|---|---|---|
| Polyesters | High | Moderate | Yes |
| Polyamides | Very High | High | Partial |
| Furan-based Polymers | Moderate | High | Yes |
Material Development
Use in Composite Materials
The compound's ability to form strong covalent bonds makes it suitable for use in composite materials. Its integration into composite matrices can improve mechanical strength and resistance to environmental degradation. Research indicates that composites incorporating furan derivatives exhibit enhanced performance characteristics compared to traditional materials .
Case Study: Development of Eco-Friendly Composites
A recent study explored the use of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile in developing eco-friendly composite materials for packaging applications. The results showed that these composites not only provided adequate protection for contents but also reduced environmental impact due to their biodegradability .
Mechanism of Action
The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Properties of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile and Analogues
Stereochemical and Reactivity Differences
- Isosorbide-2,5-dinitrile (ISDN) : A diastereomer of the target compound with (3R,6S) configuration. The stereochemical divergence impacts its chiral recognition properties. ISDN is used in polymer synthesis due to its rigid, electron-deficient nitrile groups, which enhance polymer backbone stability .
- Isosorbide (diol derivative): The (3S,3aR,6R,6aR)-diol configuration enables hydrogen bonding, making it a key monomer in biodegradable polymers (e.g., polyesters). Its lower melting point (60–63°C) and hydroxyl groups contrast sharply with the nitrile-based reactivity of the target compound .
- Thiourea/amide derivatives () : These compounds, synthesized via reactions with benzamide or thiourea groups, exhibit higher melting points (168–193°C) due to hydrogen-bonding networks. Their applications in chiral resolution highlight the role of functional group tuning in stereochemical applications .
Biological Activity
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a furofuran backbone with dicarbonitrile functional groups, which may contribute to its biological efficacy.
Mechanisms of Biological Activity
Research indicates that (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile exhibits several biological activities:
- AMPK Activation : The compound has been associated with the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. AMPK activation can lead to improved lipid and glucose metabolism by reducing gluconeogenesis and enhancing insulin sensitivity .
- Antiviral Properties : It is noted that derivatives of hexahydrofurofuran compounds have been utilized in the synthesis of antiviral agents like darunavir, a potent HIV-1 protease inhibitor. The structural similarity suggests potential antiviral activity for the parent compound as well .
Table 1: Summary of Biological Activities
Case Study 1: AMPK Activation
In a study examining various compounds for their ability to activate AMPK, (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile demonstrated significant activation compared to control compounds. This activation was linked to enhanced glucose uptake in skeletal muscle cells in vitro.
Case Study 2: Antiviral Synthesis
The synthesis of darunavir from derivatives of hexahydrofurofuran highlighted the potential of this compound in antiviral drug development. The synthetic pathway involved multiple steps including stereoselective hydrogenation and Baeyer-Villiger oxidation .
Q & A
Q. What are the established synthetic routes for (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile (IIDN)?
The compound is synthesized via nucleophilic substitution using isohexide precursors (e.g., isosorbide or isomannide derivatives) with potassium cyanide in anhydrous tetrahydrofuran (THF) at elevated temperatures (60–80°C). The reaction is catalyzed by 18-crown-6 to enhance cyanide nucleophilicity. Workup involves quenching with aqueous HCl, extraction with chloroform, and purification via recrystallization or column chromatography. Key intermediates are monitored using gas-liquid chromatography (GLC) to ensure stereochemical fidelity .
Q. What spectroscopic techniques are critical for characterizing this compound and its stereoisomers?
- NMR Spectroscopy : and NMR in CDCl resolve stereochemistry. For IIDN, diagnostic signals include δ 5.02 (s, 2H) and δ 117.22 (C≡N) .
- FT-IR : The nitrile stretch at 2248–2249 cm confirms cyano group presence, while furan ring vibrations appear at 1487–1468 cm .
- HR-MS : Sodium adducts ([M+Na]) are observed at m/z 187.0474 (calculated 187.0478), validating molecular formula CHNO .
Q. How can stereochemical differences between isohexide dinitrile isomers (e.g., IIDN vs. ISDN) be experimentally distinguished?
Stereoisomers exhibit distinct NMR splitting patterns. For example, ISDN ((3R,6S)-isomer) shows δ 4.96–4.91 (m, 2H) and δ 115.10 (C≡N), contrasting with IIDN’s symmetrical signals. - COSY and NOESY further differentiate spatial arrangements of protons .
Advanced Research Questions
Q. What factors govern the epimerization of isohexide dinitriles under basic conditions?
Epimerization (e.g., IIDN → ISDN) proceeds via a base-mediated ring-opening/closure mechanism. Potassium tert-butoxide in THF at 25°C induces partial racemization, monitored by GLC. The reaction rate depends on crown ether concentration (18-crown-6 enhances K coordination) and solvent polarity. Stereochemical stability is assessed using time-resolved NMR to track diastereomer ratios .
Q. How does this compound serve as a monomer in polymer synthesis, and what are its structure-property contributions?
IIDN derivatives (e.g., isohexide dimethylcarboxylate, IIDMC) are copolymerized with diols (e.g., ((3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol) via melt polycondensation at 200–220°C. The rigid bicyclic furan backbone imparts high (>100°C) and thermal stability (>300°C). Chain dynamics are analyzed using -COSY NMR and dynamic mechanical analysis (DMA) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) optimize transition states for cyanide attack on isohexide bistriflate precursors. Fukui indices identify electrophilic hotspots (C3/C6), while natural bond orbital (NBO) analysis quantifies steric effects from the fused furan ring .
Q. How does isotopic labeling (e.g., 13C^{13}C13C) aid in metabolic or degradation studies?
-labeled analogs (e.g., [(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl-]dinitrile) enable tracking via -NMR or mass spectrometry. Applications include elucidating hydrolysis pathways in aqueous buffers (pH 7–10) or enzymatic systems (e.g., nitrilases) .
Methodological Notes
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) to resolve enantiomers.
- Reaction Optimization : Employ design-of-experiments (DoE) to balance epimerization vs. yield in base-mediated syntheses.
- Polymer Characterization : Combine size-exclusion chromatography (SEC) with MALDI-TOF for molecular weight distribution analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
